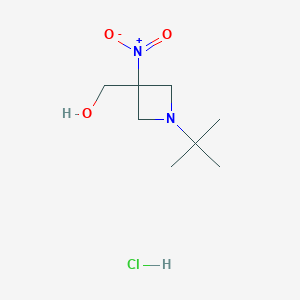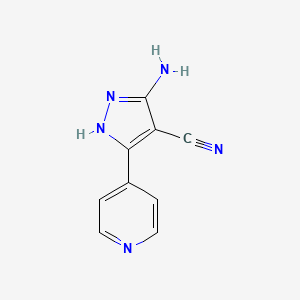
2-(2,6-Dichlorophenyl)imidazole-5-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dichlorophenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a dichlorophenyl group attached to the imidazole ring, along with a methanol group at the 5-position. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dichlorophenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 1,2-dicarbonyl compounds with aldehydes and ammonium acetate under thermal solvent-free conditions using a catalyst such as diethyl ammonium hydrogen phosphate . This method is efficient and yields high purity products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are chosen to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,6-Dichlorophenyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The dichlorophenyl group can undergo substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine or nitric acid.
Major Products: The major products formed from these reactions include various substituted imidazoles, aldehydes, carboxylic acids, and reduced derivatives.
Applications De Recherche Scientifique
2-(2,6-Dichlorophenyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers
Mécanisme D'action
The mechanism of action of 2-(2,6-Dichlorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Phenylimidazole: Lacks the dichlorophenyl group, leading to different chemical properties and applications.
2-(4-Chlorophenyl)imidazole: Contains a single chlorine atom, resulting in altered reactivity and biological activity.
2-(2,6-Dichlorophenyl)imidazole: Similar structure but without the methanol group, affecting its solubility and reactivity
Uniqueness: 2-(2,6-Dichlorophenyl)imidazole-5-methanol is unique due to the presence of both the dichlorophenyl and methanol groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C10H8Cl2N2O |
|---|---|
Poids moléculaire |
243.09 g/mol |
Nom IUPAC |
[2-(2,6-dichlorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H8Cl2N2O/c11-7-2-1-3-8(12)9(7)10-13-4-6(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
Clé InChI |
SGSUGGFKWSNOJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C2=NC=C(N2)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


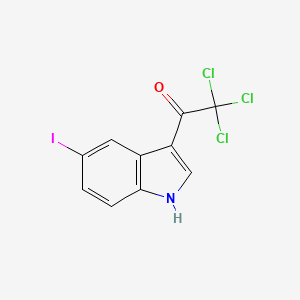
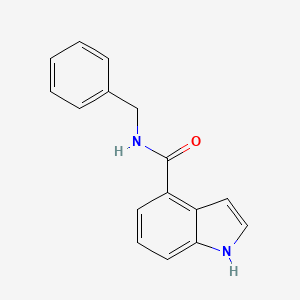
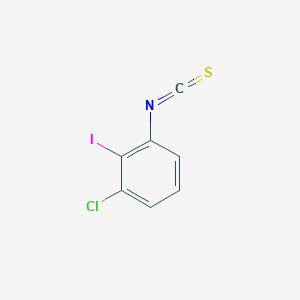
![2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one](/img/structure/B13690580.png)
![2-(2,6-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13690586.png)

![5-Hydrazinylpyrido[3,4-b]pyrazine](/img/structure/B13690605.png)
![2-(3-Pyrrolidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13690608.png)
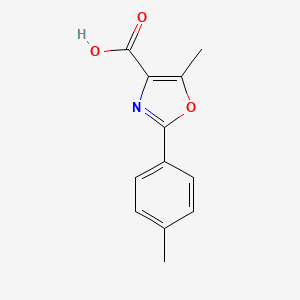
![3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B13690632.png)
![2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole](/img/structure/B13690636.png)
![1-[(1-Methyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13690646.png)
